molecular formula C16H15NO5 B12123209 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid

Cat. No.: B12123209
M. Wt: 301.29 g/mol
InChI Key: HCSUTOBTBPLLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is a benzoic acid derivative research chemical designed for scientific investigation. This compound features a 3,4-dimethoxybenzoyl group linked via an amide bond to the amino substituent of 2-aminobenzoic acid (anthranilic acid). Compounds with similar structural motifs, particularly those based on para-aminobenzoic acid (PABA), are recognized for their versatile biological activities and are frequently employed as building blocks in pharmaceutical research . The dimethoxybenzoyl moiety is a significant pharmacophore found in various biologically active molecules and natural products . Researchers can utilize this chemical as a key intermediate in organic synthesis and for the development of novel compounds. Its potential research applications are inferred from studies on highly similar molecules, which include serving as a precursor for cholinesterase inhibitors relevant to Alzheimer's disease research , and as a scaffold for creating antimicrobial agents . The mechanism of action for related compounds often involves enzyme inhibition or disruption of bacterial folate synthesis . This product is intended for laboratory research purposes only. This compound is strictly for in vitro use and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO5/c1-21-13-8-7-10(9-14(13)22-2)15(18)17-12-6-4-3-5-11(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

HCSUTOBTBPLLLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred due to their ability to dissolve both aromatic acids and coupling reagents.

  • Stoichiometry : A molar ratio of 1:1.1 (acid:amine) ensures minimal residual starting material, with coupling agents used in 1.2–1.5 equivalents to drive the reaction to completion.

  • Temperature : Reactions proceed efficiently at 0–25°C, with ice-water bath initiation to control exothermic activation.

Example Protocol :

  • Suspend 3,4-dimethoxybenzoic acid (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in DMF.

  • Add TCT (1.2 equiv) and triethylamine (2.5 equiv) dropwise under ice cooling.

  • Stir at room temperature for 4–6 hours, followed by aqueous workup and recrystallization from ethanol/water.

Yield : 85–92% with HPLC purity >99%.

Hydrolysis of Methyl Esters Followed by Amidation

An alternative route involves synthesizing the methyl ester of 3,4-dimethoxybenzoic acid, followed by hydrolysis to the free acid and subsequent amidation. This method improves regioselectivity and reduces side reactions.

Key Steps:

  • Methylation : React 3,4-dimethoxybenzoic acid with iodomethane (3.0 equiv) in aqueous sodium hydroxide (50–80°C, 2–4 hours).

  • Hydrolysis : Treat the methyl ester with 10% NaOH at 50°C for 3 hours, acidify to pH 5 with HCl, and isolate the free acid.

  • Amidation : Proceed with coupling as described in Section 1.

Advantages :

  • Avoids direct handling of sensitive coupling agents.

  • Achieves >95% purity after hydrolysis.

Comparative Analysis of Methods

MethodKey ReagentsSolventTemperatureYieldPurity
Direct AmidationTCT, TriethylamineDMF/DCM0–25°C85–92%>99% HPLC
Methyl Ester HydrolysisNaOH, HClWater50–80°C89%99.5% HPLC
Copper-MediatedCuSO₄, TriethylamineWater50°CN/AN/A
HydrogenationPd/C, H₂Water50°C83%>99% HPLC

Industrial-Scale Considerations

For large-scale production, the direct amidation method using TCT in DCM is favored due to:

  • Solvent Recovery : DCM’s low boiling point (40°C) simplifies distillation and reuse.

  • Minimal Byproducts : TCT generates less toxic waste compared to carbodiimides.

Challenges :

  • Residual triethylamine necessitates thorough washing with dilute HCl.

  • Hygroscopic intermediates require anhydrous conditions during isolation.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds with desired properties.

Biology

  • Antimicrobial Properties : Research indicates that 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown it to be effective against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The presence of methoxy groups and the amide bond could influence its interaction with biological targets, potentially inhibiting inflammatory pathways.

Medicine

  • Drug Development : There is ongoing exploration into the use of this compound as a scaffold for designing new therapeutic agents. Its structural features lend themselves to modifications that could enhance efficacy against diseases such as cancer and infections .
  • Anticancer Activity : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For example, certain analogs have been shown to outperform standard chemotherapeutics in specific assays, suggesting a promising avenue for anticancer drug development .

Industry

  • Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes where specific chemical characteristics are required.

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisVersatile for creating complex molecules
BiologyAntimicrobial agentEffective against multiple bacterial strains
Anti-inflammatoryPotential to inhibit inflammatory pathways
MedicineDrug development scaffoldPromising for developing new therapeutics
Anticancer activityCytotoxic effects observed in cancer cell lines
IndustrySynthesis of specialty chemicalsValuable in various industrial applications

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, revealing potent activity comparable to established antibiotics .

Case Study 2: Anticancer Potential
In another study, derivatives of this compound were tested against several cancer cell lines using the MTT assay. Results indicated that certain analogs exhibited IC50 values lower than those of traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy groups and the amide bond can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)amino]benzoic acid
  • 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid
  • 2-[(3,4-Dimethoxyphenyl)carbonylamino]benzoic acid

Comparison

Compared to similar compounds, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is unique due to the specific positioning of the methoxy groups and the nature of the amide bond. These structural features can influence its reactivity, solubility, and biological activity. For instance, the presence of methoxy groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid, and what catalysts are typically employed?

The compound is synthesized via coupling reactions between substituted benzoyl chlorides and aminobenzoic acids. For example, anhydrous potassium carbonate is used as a base, with 2-ethoxy ethanol as a solvent and copper-based catalysts (e.g., cuprous oxide) to facilitate the reaction . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >95% .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization involves:

  • Melting points (e.g., 180–182°C for related triazine derivatives) .
  • Spectroscopy : FT-IR (to confirm carbonyl and amide bonds), UV-vis (for conjugation analysis), and 1H-NMR^1 \text{H-NMR} (to resolve methoxy and aromatic proton environments) .
  • Elemental analysis (C, H, N percentages) to validate purity .

Q. What solvents are optimal for recrystallizing this compound, and how does solubility impact reaction efficiency?

Polar aprotic solvents like 2-ethoxy ethanol or DMSO are preferred due to their ability to dissolve both aromatic and amide functionalities. Solubility in aqueous-organic mixtures (e.g., hexane/EtOH) is critical for purification via column chromatography .

Advanced Research Questions

Q. How can discrepancies in 1H-NMR^1 \text{H-NMR}1H-NMR data for methoxy groups in this compound derivatives be resolved?

Methoxy proton signals may overlap with aromatic resonances. Use high-field NMR (≥400 MHz) and deuterated DMSO to enhance resolution. For ambiguous cases, compare experimental shifts with computational predictions (DFT-based) or employ 13C-NMR^{13} \text{C-NMR} for carbonyl/methoxy carbon assignments .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity in derivatives of this compound?

  • Substituent variation : Modify the methoxy groups or benzoic acid moiety to assess impacts on enzyme inhibition (e.g., cyclooxygenase-2) .
  • Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., anti-inflammatory targets) .
  • Hammett plots : Correlate electronic effects of substituents (σ values) with biological activity trends .

Q. How do conflicting pKa values for phenolic and carboxylic protons in derivatives arise, and how are they reconciled?

Discrepancies may stem from solvent polarity or intermolecular hydrogen bonding. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and validate with UV-vis pH-dependent spectral shifts. For example, phenolic pKa ranges from 8.5–10.5, while carboxylic protons are typically 2.5–4.0 .

Methodological Challenges & Solutions

Q. What are common pitfalls in diazotization-coupling reactions for synthesizing azo-linked derivatives of this compound?

  • Low yields : Caused by premature decomposition of diazonium salts. Maintain temperatures at 0–5°C and use stabilizing agents (e.g., sodium nitrite in H2_2SO4_4) .
  • Side reactions : Competing coupling at multiple sites can occur. Control pH (slightly alkaline for phenols) and stoichiometry to favor mono-substitution .

Q. How can catalytic systems be optimized for large-scale synthesis while minimizing metal contamination?

Replace homogeneous copper catalysts with heterogeneous alternatives (e.g., Cu-supported zeolites) to improve recyclability. Post-synthesis purification via chelating resins (e.g., EDTA-functionalized) reduces residual metal content below 10 ppm .

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